1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene is a complex organic compound characterized by the presence of a nitro group (NO2), a benzenesulfoxylmethyl group, and a pentafluorosulfanyl group (SF5) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism by which 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
Comparison with Similar Compounds
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:
1-Nitro-2-benzenesulfoxylmethylbenzene: Lacks the pentafluorosulfanyl group, resulting in different chemical properties and reactivity.
1-Nitro-2-benzenesulfoxylmethyl-5-fluorobenzene: Contains a single fluorine atom instead of the pentafluorosulfanyl group, leading to variations in stability and reactivity.
1-Nitro-2-benzenesulfoxylmethyl-5-chlorobenzene:
The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct chemical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZKQSJKGKUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.